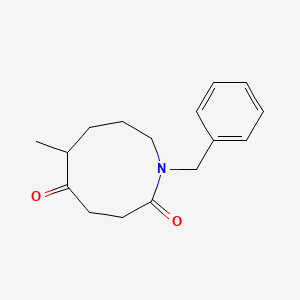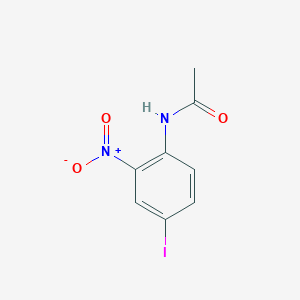
N-(4-Iodo-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Iodo-2-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7IN2O3 It is a derivative of acetamide, where the acetamide group is substituted with a 4-iodo-2-nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodo-2-nitrophenyl)acetamide typically involves the nitration of 4-iodoaniline followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the ortho position relative to the amino group. The resulting 4-iodo-2-nitroaniline is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved in the nitration and acetylation steps.
化学反応の分析
Types of Reactions
N-(4-Iodo-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products depend on the nature of the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products depend on the nucleophile used; for example, using sodium azide would yield N-(4-Azido-2-nitrophenyl)acetamide.
Reduction: Reduction of the nitro group yields N-(4-Iodo-2-aminophenyl)acetamide.
Oxidation: Oxidation products vary but could include compounds with additional oxygen-containing functional groups.
科学的研究の応用
N-(4-Iodo-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive iodine and nitro groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of N-(4-Iodo-2-nitrophenyl)acetamide depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.
類似化合物との比較
Similar Compounds
N-(4-Nitrophenyl)acetamide: Lacks the iodine substituent, making it less reactive in halogen bonding.
N-(4-Methoxy-2-nitrophenyl)acetamide: Contains a methoxy group instead of an iodine atom, altering its electronic properties and reactivity.
N-(4-Hydroxy-2-nitrophenyl)acetamide: Has a hydroxyl group, which can form hydrogen bonds, affecting its solubility and reactivity.
Uniqueness
N-(4-Iodo-2-nitrophenyl)acetamide is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and binding properties. The iodine atom allows for specific interactions through halogen bonding, while the nitro group can participate in redox reactions, making this compound versatile for various applications in research and industry.
特性
CAS番号 |
89942-26-7 |
|---|---|
分子式 |
C8H7IN2O3 |
分子量 |
306.06 g/mol |
IUPAC名 |
N-(4-iodo-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H7IN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) |
InChIキー |
PLRRDWQISKEZPC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)I)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



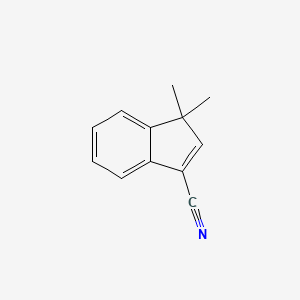
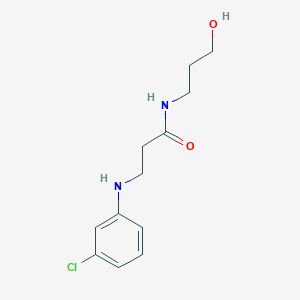
![N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine](/img/structure/B14398921.png)
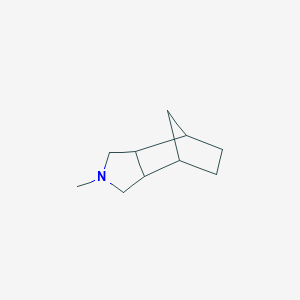
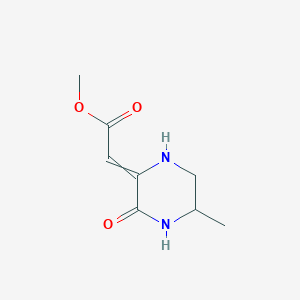
![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
![3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14398958.png)
![1-{4-(2-Chlorophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14398967.png)

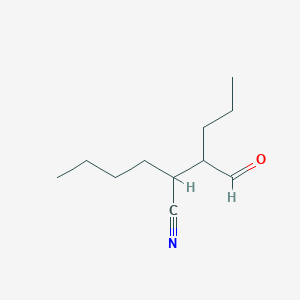

![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)
